molecular formula C17H20F2N2O2 B2779591 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide CAS No. 1211277-91-6

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide

Cat. No.: B2779591
CAS No.: 1211277-91-6
M. Wt: 322.356
InChI Key: CGXLVPSFIYVANE-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide is a synthetic organic compound characterized by the presence of a cyclohexene ring, a difluorobenzyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide typically involves the following steps:

    Formation of the cyclohexene derivative: The starting material, cyclohexene, undergoes a reaction with an appropriate alkylating agent to introduce the ethyl group at the 1-position.

    Introduction of the difluorobenzyl group: The intermediate product is then reacted with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate to form the difluorobenzyl derivative.

    Oxalamide formation: The final step involves the reaction of the difluorobenzyl derivative with oxalyl chloride and an amine to form the oxalamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dichlorobenzyl)oxalamide: Similar structure but with chlorine atoms instead of fluorine.

    N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylbenzyl)oxalamide: Similar structure but with methyl groups instead of fluorine.

    N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-difluorobenzyl)oxalamide is unique due to the presence of both the cyclohexene and difluorobenzyl groups, which confer specific chemical and physical properties. The difluorobenzyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(2,4-difluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O2/c18-14-7-6-13(15(19)10-14)11-21-17(23)16(22)20-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXLVPSFIYVANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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